

Technical Guide: Synthesis of (S)-4-Boc-2-methylmorpholine-2-carboxylate

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Compound of Interest

Compound Name:	Methyl 4-boc-2-methylmorpholine-2-carboxylate
CAS No.:	1269755-24-9
Cat. No.:	B1376326

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Executive Summary

The (S)-4-Boc-2-methylmorpholine-2-carboxylate scaffold represents a critical "chiral pool" building block in medicinal chemistry. It introduces a quaternary carbon center at the 2-position of the morpholine ring, offering restricted conformational flexibility and improved metabolic stability compared to its non-methylated analogs.

This guide details the most robust, scalable synthetic route: The Epoxide Opening/Cyclization Strategy. Unlike routes relying on the alkylation of morpholine-2-carboxylates (which suffer from poor diastereocontrol) or the cyclization of

-methylserine (which yields 3- or 5-substituted isomers), this method constructs the 2,2-disubstituted center directly from a chiral epoxide precursor.

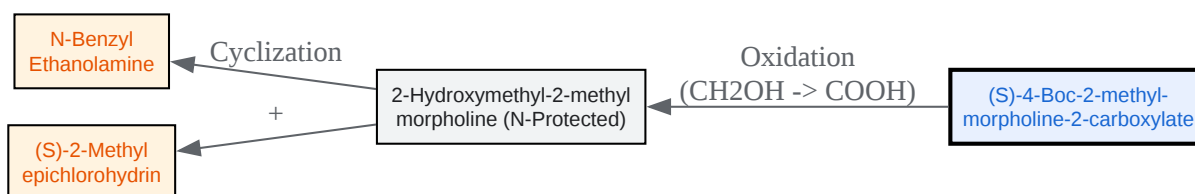
Key Target Structure

- Chemical Name: 4-(tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (or methyl ester).

- Key Features: Quaternary center at C2; (S)-configuration; Orthogonal protection (N-Boc, C-Carboxyl).

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the morpholine ether linkage via an intramolecular epoxide opening. The quaternary center and the carboxylic acid precursor (hydroxymethyl group) are derived from (S)-2-methylepichlorohydrin.



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Figure 1: Retrosynthetic logic flow focusing on the preservation of chirality from the epoxide precursor.

Primary Synthesis Route: The Epoxide Cyclization Pathway

This protocol is preferred for its high enantiomeric fidelity and scalability. It avoids the use of toxic alkylating agents (like methyl iodide) on advanced intermediates.

Phase 1: Coupling and Cyclization

Objective: Construct the morpholine ring with the quaternary C2 center.

- Reagents: N-Benzylethanolamine, (S)-2-Methylepichlorohydrin, Potassium tert-butoxide (K⁺O⁻tBu).
- Mechanism:
 - Step A (Opening): The secondary amine attacks the terminal carbon (C3) of the epoxide.

- Step B (Closure): Base-mediated displacement of the chloride by the internal alkoxide reforms the epoxide (Payne-like rearrangement logic) or allows direct displacement by the ethanolamine oxygen. The regioselective 6-exo-tet cyclization is favored to form the morpholine ring.

Phase 2: Protection Swap and Oxidation

Objective: Exchange the N-Benzyl group for N-Boc and oxidize the primary alcohol to the carboxylic acid.

- Debenzylation: Hydrogenolysis (, Pd/C) removes the benzyl group.
- Boc Protection: Reaction with .
- Oxidation: A two-stage oxidation (e.g., TEMPO/NaOCl or Jones Oxidation) converts the hydroxymethyl group to the carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)-2-methylmorpholine

Rationale: The benzyl group is used initially because it is stable to the basic cyclization conditions, whereas a Boc group might cyclize to form an oxazolidinone byproduct.

- Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen.
- Reactants: Add N-benzyloethanolamine (15.1 g, 100 mmol) and (S)-2-methylepichlorohydrin (12.0 g, 100 mmol) in dry Methanol (100 mL).
 - Note: (S)-2-methylepichlorohydrin can be sourced via hydrolytic kinetic resolution (HKR) of the racemic epoxide if the pure enantiomer is expensive.

- Reaction: Stir at room temperature for 16 hours. The amine opens the epoxide to form the chlorohydrin intermediate.
- Cyclization: Cool to 0°C. Add Potassium tert-butoxide (12.3 g, 110 mmol) portion-wise.
- Heating: Allow to warm to room temperature, then reflux for 4 hours.
 - Checkpoint: Monitor by TLC (EtOAc/Hexane). The intermediate chlorohydrin should disappear.
- Workup: Remove solvent in vacuo. Resuspend residue in water (100 mL) and extract with Dichloromethane (3 x 100 mL). Dry combined organics over and concentrate.
- Yield: Expect ~75-85% of crude oil. Can be used directly or purified via silica flash chromatography (5% MeOH in DCM).

Step 2: Hydrogenolysis and Boc Protection

Rationale: Removing the benzyl group and installing Boc prepares the molecule for oxidation and final usage in peptide coupling.

- Hydrogenolysis: Dissolve the crude benzyl morpholine (10 g) in Methanol (100 mL). Add Pd/C (10% w/w) (1.0 g). Stir under atmosphere (balloon pressure) for 12-18 hours.
 - Safety: Filter catalyst carefully over Celite (pyrophoric risk). Concentrate filtrate to obtain the free amine.
- Protection: Dissolve the residue in DCM (100 mL). Add Triethylamine (1.5 eq) and (1.1 eq). Stir at RT for 4 hours.
- Workup: Wash with 1N HCl, saturated , and brine. Dry and concentrate.

- Product: (S)-4-Boc-2-hydroxymethyl-2-methylmorpholine.

Step 3: Oxidation to Carboxylic Acid

Rationale: The hydroxymethyl group is oxidized to the carboxylic acid. The TEMPO/Bleach method is chosen for its mildness compared to Jones reagent, preventing Boc deprotection.

- Reagents: Dissolve the N-Boc alcohol (5.0 g) in Acetonitrile (50 mL) and Sodium Phosphate buffer (35 mL, pH 6.7).
- Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.07 eq). Warm to 35°C.
- Oxidant: Simultaneously add Sodium Chlorite (, 2.0 eq, 80% purity) solution and dilute Bleach (, 0.02 eq) dropwise over 1 hour.
- Quench: Pour into ice-cold solution.
- Isolation: Acidify aqueous layer to pH 3 with 1N HCl (carefully, to avoid Boc removal) and extract immediately with EtOAc.
- Purification: The carboxylic acid can be crystallized from Hexane/EtOAc or purified via column chromatography.^[1]

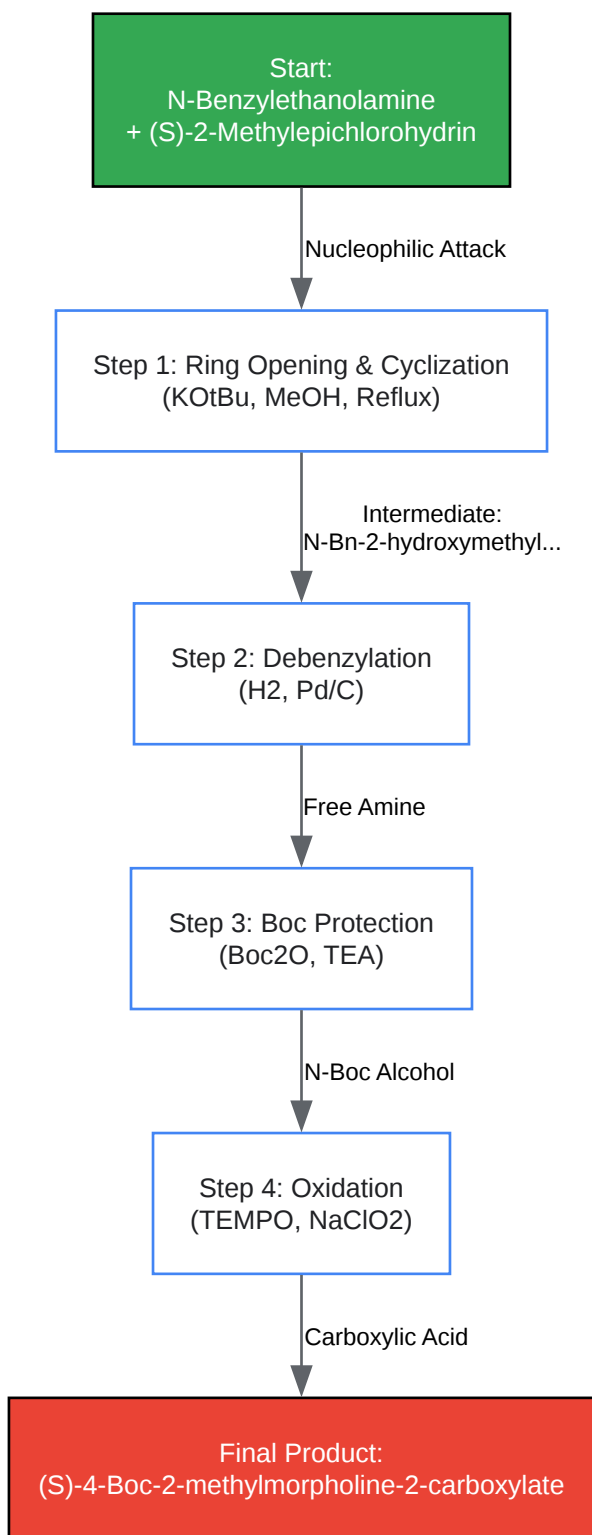
Data Summary & Quality Control

Parameter	Specification	Method of Verification
Appearance	White to off-white solid	Visual Inspection
NMR	Diagnostic methyl singlet (~1.3 ppm), Boc singlet (1.45 ppm)	400 MHz NMR ()
Enantiomeric Excess	> 98% ee	Chiral HPLC (Chiralpak AD-H or OD-H)
Mass Spec	or consistent with MW	LC-MS (ESI)

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Polymerization of epoxide	Ensure dilute conditions; add epoxide slowly to amine.
Incomplete Oxidation	Deactivation of TEMPO	Add fresh TEMPO; ensure pH is maintained at 6-7.
Racemization	Harsh conditions during cyclization	Maintain temperature < 80°C; verify starting epoxide ee.

Synthesis Workflow Diagram



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Figure 2: Step-by-step reaction workflow for the high-integrity synthesis route.

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